N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N-[3-(1,3-benzodioxol-5-yl)prop-2-enylideneamino]-5-methyl-1H-pyrazole-3-carboxamide is a member of benzodioxoles.
Scientific Research Applications
Antimicrobial Properties
N'-[3-(1,3-Benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide derivatives have demonstrated significant antimicrobial properties. For instance, a study described the synthesis and antimicrobial evaluation of novel pyrazole integrated 1,3,4-oxadiazoles, showing potent to weak antimicrobial activity. Among these compounds, some emerged as effective antimicrobial agents, with minimum inhibitory concentrations ranging from 20-50μgmL(-1) against bacteria and 25-55μgmL(-1) against fungi (Ningaiah et al., 2014). Additionally, certain derivatives synthesized from 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide have shown antibacterial activity against various bacteria including Gram-positive and Gram-negative strains (Idrees et al., 2016).
Molecular Structural Analysis
The molecular structure and dynamics of these compounds have been a subject of interest in scientific research. Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound. These studies provide insights into the compound’s stability, reactivity, and potential inhibitor properties against certain enzymes (Pillai et al., 2017).
Potential Therapeutic Applications
The derivatives of this compound have also been explored for various therapeutic applications. For example, certain synthesized compounds have been screened for their in vitro cytotoxic activity against cancer cells and antimicrobial activity against bacteria and yeasts, demonstrating potent effects against specific cell lines (Asegbeloyin et al., 2014). Moreover, some compounds have shown promising results in antidiabetic and antioxidant activities, suggesting potential for further drug development in these areas (Karrouchi et al., 2020).
properties
Molecular Formula |
C15H14N4O3 |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c1-10-7-12(18-17-10)15(20)19-16-6-2-3-11-4-5-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H,17,18)(H,19,20)/b3-2+,16-6+ |
InChI Key |
NJRPPCUYLXVFAW-DKBWTLBHSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
CC1=CC(=NN1)C(=O)NN=CC=CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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